molecular formula C23H18O5 B2631063 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 869079-54-9

7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2631063
CAS No.: 869079-54-9
M. Wt: 374.392
InChI Key: CIIVHXZGYZXBBY-UHFFFAOYSA-N
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Description

7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of bichromenes, which are characterized by their two chromene units linked together. The presence of the 3-methylbut-2-en-1-yl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy to elucidate the chemical structure . The synthetic route may include the extraction of natural products followed by chemical modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. The use of column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate is a common technique for purification . The process may also involve the use of methanol extraction and partitioning with ethyl acetate to separate non-alkaloid compounds .

Chemical Reactions Analysis

Types of Reactions

7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the chromene units or the 3-methylbut-2-en-1-yl group.

    Substitution: The compound can undergo substitution reactions, particularly at the chromene units.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, ammonia solution, and ethyl acetate . The conditions for these reactions vary, with some requiring acidic or basic environments to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups to the chromene units.

Scientific Research Applications

7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene core and the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct chemical and biological properties

Biological Activity

The compound 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione , also referred to as a prenylated flavonoid, has garnered interest in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20O5C_{21}H_{20}O_{5} with a molecular weight of approximately 348.39 g/mol. Its unique structure includes a bichromene backbone with a prenyl group that significantly influences its biological properties.

Antimicrobial Activity

Recent studies have shown that prenylated flavonoids exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects. For example, it exhibited an IC50 value of 12.5 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli.

Bacterial Strain IC50 (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0

Antiplasmodial Activity

In vitro studies have also evaluated the antiplasmodial activity of this compound against Plasmodium falciparum. The results indicated moderate activity with an IC50 of 4.28 µg/mL, suggesting potential as an antimalarial agent.

Activity IC50 (µg/mL)
Antiplasmodial4.28

Cytotoxicity

The cytotoxic effects of the compound were assessed using P-388 murine leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of 0.63 µg/mL, indicating strong potential for further development as an anticancer agent.

Cell Line IC50 (µg/mL)
P-388 (Murine leukemia)0.63

The biological activity of prenylated flavonoids is often attributed to their ability to interact with cellular targets and modulate various signaling pathways. The presence of the prenyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.

Case Studies

  • Antimalarial Activity Study : A study published in Molecules evaluated several prenylated compounds for their antimalarial properties. The results indicated that modifications to the structure could enhance activity, with the compound exhibiting significant inhibition of P. falciparum at low concentrations .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of various flavonoids highlighted that compounds with similar structures to the target compound showed promising results against different cancer cell lines, reinforcing the potential for this compound in cancer therapy .

Properties

IUPAC Name

7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVHXZGYZXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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